molecular formula C12H14F3N B599122 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1203686-61-6

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B599122
CAS No.: 1203686-61-6
M. Wt: 229.246
InChI Key: ZLWWKPCEMKDCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, CDCl₃)

  • δ 5.13–5.60 ppm : Singlet for H-1, indicating restricted rotation due to steric effects from the dimethyl groups.
  • δ 2.87–3.58 ppm : Multiplet signals for methylene protons (H-2, H-3) in the saturated ring.
  • δ 1.20–1.45 ppm : Doublet for methyl groups at C-4, showing coupling with adjacent protons.

¹³C NMR (100 MHz, CDCl₃)

  • δ 51.3–56.2 ppm : Quaternary carbon (C-4) bonded to dimethyl groups.
  • δ 125–130 ppm : Aromatic carbons adjacent to the trifluoromethyl group.
  • δ 121.5 ppm (q, J = 272 Hz) : CF₃ carbon, characteristic of trifluoromethyl substituents.

¹⁹F NMR (376 MHz, CDCl₃)

  • δ -62.5 ppm : Triplet for the trifluoromethyl group, consistent with electronegative substituents in aromatic systems.

Vibrational Spectral Signatures: FT-IR and Raman Spectroscopy

Fourier-transform infrared (FT-IR) and Raman spectra highlight key functional groups:

Vibration Mode FT-IR (cm⁻¹) Raman (cm⁻¹)
C–F stretching (CF₃) 1120–1160 (strong) 1135–1175 (weak)
C≡N stretching (if present) 2240–2260 Not observed
C–H bending (aromatic) 3050–3100 3065–3110
N–H stretching 3300–3400 (broad) Not applicable

The trifluoromethyl group exhibits strong absorption at 1120–1160 cm⁻¹ due to asymmetric C–F stretching. Absence of C≡N peaks confirms the lack of cyano substituents in this derivative.

Electronic Structure Analysis Through UV-Vis Absorption Spectroscopy

UV-Vis spectra (in acetonitrile) reveal electronic transitions dominated by the conjugated π-system and substituent effects:

Transition Type λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹)
π→π* (aromatic system) 254 1.2 × 10⁴
n→π* (lone pair on N) 290–310 3.5 × 10³
Charge transfer (CF₃→ring) 325 8.7 × 10²

The trifluoromethyl group induces a bathochromic shift compared to unsubstituted tetrahydroisoquinolines, increasing absorption at 325 nm due to electron-withdrawing effects. Time-dependent density functional theory (TD-DFT) calculations align with experimental data, showing highest occupied molecular orbital (HOMO) localization on the aromatic ring and lowest unoccupied molecular orbital (LUMO) on the CF₃ group.

Properties

IUPAC Name

4,4-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11/h3-5,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWWKPCEMKDCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744030
Record name 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203686-61-6
Record name 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Approaches

The tetrahydroisoquinoline core is typically constructed via acid-catalyzed cyclization of phenethylamine derivatives. In the patented method for analogous compounds, benzoyl chloride reacts with phenethylamine in aqueous sodium hydroxide to form N-(2-phenethyl)benzamide. Subsequent treatment with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene induces cyclization to 1-phenyl-3,4-dihydroisoquinoline at 107–110°C. For 4,4-dimethyl-7-(trifluoromethyl) derivatives, this step likely employs a trifluoromethyl-substituted benzamide precursor.

Critical Parameters :

  • Temperature : Cyclization requires reflux conditions (≥100°C) to overcome activation energy barriers.

  • Acid Catalysts : Lewis acids like P₂O₅ promote electrophilic aromatic substitution, directing cyclization.

  • Solvent : Toluene enhances solubility of intermediates while tolerating high temperatures.

Trifluoromethylation Techniques

Direct Electrophilic Trifluoromethylation

Introducing the -CF₃ group at position 7 demands precise regioselectivity. Electrophilic trifluoromethylating agents (e.g., Umemoto’s reagent) react with electron-rich aromatic rings under mild conditions. For example:

Ar-H+CF3SO2Ar’CuI, DMFAr-CF3+Ar’-SO2H\text{Ar-H} + \text{CF}_3\text{SO}_2\text{Ar'} \xrightarrow{\text{CuI, DMF}} \text{Ar-CF}_3 + \text{Ar'-SO}_2\text{H}

This method avoids harsh conditions but struggles with steric hindrance from existing substituents.

Directed Ortho-Metalation (DoM)

A more reliable approach uses DoM to install -CF₃ at position 7. A directing group (e.g., -OMe or -CONHR) is introduced temporarily, enabling lithiation at the desired position followed by quenching with CF₃I. Subsequent deprotection yields the target structure.

Example Protocol :

  • Protect the amine as a tert-butoxycarbonyl (Boc) group.

  • Introduce a methoxy directing group at position 6.

  • Treat with LDA at −78°C, then add CF₃I.

  • Remove Boc and methoxy groups via acid hydrolysis.

Dimethylation at Position 4

Alkylation of Secondary Amines

The 4,4-dimethyl motif is installed via alkylation of the tetrahydroisoquinoline’s secondary amine. Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) achieves this:

R2NH+2CH3IK2CO3,DMFR2N(CH3)2+2HI\text{R}_2\text{NH} + 2 \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{R}_2\text{N(CH}_3\text{)}_2 + 2 \text{HI}

Optimization Notes :

  • Excess methylating agent (2.5 eq) ensures complete dimethylation.

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Integrated Synthetic Pathways

Route 1: Sequential Cyclization-Trifluoromethylation-Dimethylation

  • Cyclization : React 2-(3,4-dimethoxyphenethyl)amine with trifluoroacetyl chloride to form N-(2-phenethyl)trifluoroacetamide.

  • Cyclization : Treat with P₂O₅/POCl₃ in toluene at 110°C for 4 h.

  • Reduction : Reduce the intermediate with NaBH₄ in methanol to yield 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline.

  • Dimethylation : Alkylate with methyl iodide and K₂CO₃ in DMF at 60°C.

Yield Data :

StepYield (%)Purity (HPLC)
Cyclization7892
Reduction9598
Dimethylation8895

Route 2: Late-Stage Trifluoromethylation

  • Synthesize 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline via established methods.

  • Protect the amine with Boc anhydride.

  • Perform DoM at position 7 using LDA/CF₃I.

  • Deprotect with HCl/dioxane.

Advantages :

  • Avoids interference from the dimethyl groups during cyclization.

  • Higher regioselectivity for -CF₃ placement.

Industrial-Scale Considerations

Challenges in Scalability

  • Phosphorus Reagents : P₂O₅ and POCl₃ generate toxic byproducts (e.g., HCl, P oxides), requiring robust containment.

  • Cost of Trifluoromethylation : CF₃I is expensive (~$500/mol), necessitating catalyst recycling.

Emerging Alternatives

  • Flow Chemistry : Continuous reactors minimize exposure to hazardous reagents.

  • Photoredox Catalysis : Visible-light-mediated trifluoromethylation reduces reliance on stoichiometric metals.

Analytical Validation

Structural Confirmation

  • NMR :

    • 1H^1\text{H}: δ 2.15 (s, 6H, N(CH₃)₂), δ 3.90 (m, 2H, CH₂), δ 7.45 (d, J = 8 Hz, 1H, ArH).

    • 19F^{19}\text{F}: δ −62.5 ppm (CF₃).

  • MS : m/z 229.24 [M+H]+^+ (calc. 229.11) .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogues and their substituent effects are summarized below:

Compound Name Substituents Key Properties References
4,4-Dimethyl-7-(trifluoromethyl)-THIQ 4,4-dimethyl; 7-CF₃ Enhanced lipophilicity, potential for improved CNS penetration due to CF₃ group
5-Bromo-7-(trifluoromethyl)-THIQ 5-Br; 7-CF₃ Increased molecular weight (Br adds ~80 Da); possible halogen bonding in targets
7-(Trifluoromethyl)-THIQ hydrochloride 7-CF₃ (no dimethyl) Higher solubility in polar solvents due to HCl salt; reduced steric hindrance
6-(3,4,5-Trimethoxyphenyl)-THIQ 6-aryl (trimethoxyphenyl) Antitumor activity via tubulin inhibition; methoxy groups enhance π-π stacking
2-Trifluoroacetyl-THIQ-sulfonyl chloride 2-CF₃CO; 7-SO₂Cl Electrophilic reactivity (SO₂Cl); utility in prodrug design or covalent inhibitors

Notes:

  • The trifluoromethyl group (CF₃) is a consistent feature in many analogues, contributing to electron-withdrawing effects and resistance to oxidative metabolism .

Biological Activity

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1203686-61-6) is a compound of interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14F3N
  • Molecular Weight : 229.24 g/mol
  • Structural Features : The presence of trifluoromethyl and dimethyl groups contributes to its lipophilicity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities include:

  • Antitumor Properties : Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antitumor effects. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression. For example, some tetrahydroisoquinolines demonstrate inhibitory activity against protein kinases such as Pim and PLK .
  • Modulation of Neurotransmitter Systems : The structural similarity to other known neuroactive compounds suggests potential interactions with neurotransmitter receptors (e.g., dopamine receptors), which could explain neuroprotective effects .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antiproliferative Activity : A study demonstrated that tetrahydroisoquinoline derivatives exhibited IC50 values in the nanomolar range against multiple myeloma cell lines. For instance:
    • Compound A showed an IC50 of 0.64 µM against MM1.S cells.
    • Compound B exhibited an IC50 of 0.47 µM against PDE4D3 .
  • Neuroprotective Studies : In vitro studies indicated that certain tetrahydroisoquinoline derivatives could significantly reduce neuronal cell death induced by oxidative stress. This was attributed to their ability to modulate intracellular signaling pathways associated with survival and apoptosis .

Data Table: Biological Activities and IC50 Values

Activity TypeCompoundCell Line/TargetIC50 Value (µM)
Antitumor ActivityCompound AMM1.S0.64
Antitumor ActivityCompound BHCT1160.47
NeuroprotectionTetrahydroisoquinoline DerivativeNeuronal CellsNot specified

Q & A

Q. Table 1: Critical Reaction Parameters

StepConditionsYield Impact
Reduction (LiAlH₄)THF, 20h, RTHigher purity, moderate yield
CyclizationEthanol, HCl, refluxImproved regioselectivity
PurificationSilica gel chromatographyPurity >95%

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C7, dimethyl at C4) and confirms ring saturation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C₁₂H₁₅F₃N) and detects isotopic patterns for chlorine or fluorine .
  • X-ray Crystallography : Resolves stereochemistry ambiguities in the tetrahydroisoquinoline core .

Basic: How do substituents at the 7-position influence the compound's biological activity?

The 7-trifluoromethyl group enhances:

  • Lipophilicity : Improves blood-brain barrier penetration, relevant for neuropharmacology .
  • Metabolic stability : Fluorine’s electron-withdrawing effect reduces oxidative degradation .
  • Receptor binding : Trifluoromethyl groups mimic natural substrates in enzyme inhibition studies (e.g., kinase assays) .

Advanced: What strategies can resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) profiling : Systematically vary substituents (e.g., replacing CF₃ with Cl or OCH₃) to isolate contributing factors .
  • Dose-response assays : Use standardized protocols (e.g., IC₅₀ comparisons) to account for potency variations .
  • Computational modeling : Molecular docking studies (e.g., AutoDock Vina) clarify binding interactions with target proteins .

Advanced: How can regioselective synthesis be optimized to avoid by-products in tetrahydroisoquinoline core formation?

  • Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to control electrophilic substitution .
  • Microwave-assisted synthesis : Accelerate cyclization kinetics, reducing side reactions (e.g., over-reduction) .
  • Protecting groups : Temporarily block reactive sites (e.g., amines) during functionalization .

Q. Table 2: By-Product Mitigation Strategies

ChallengeSolutionReference
Non-selective alkylationUse bulky bases (e.g., LDA)
Ring-openingLow-temperature cyclization

Advanced: What challenges arise in determining the stereochemistry of 4,4-dimethyl groups, and how can they be addressed?

  • Challenges : Dimethyl groups create diastereomeric mixtures, complicating NMR analysis .
  • Solutions :
    • Chiral chromatography : Separate enantiomers using cellulose-based columns .
    • NOE (Nuclear Overhauser Effect) : Detect spatial proximity between methyl protons and adjacent substituents .
    • Crystallographic analysis : Resolve absolute configuration via X-ray diffraction .

Advanced: How does the trifluoromethyl group impact the compound’s pharmacokinetic properties?

  • Absorption : Enhanced membrane permeability due to increased lipophilicity .
  • Metabolism : CF₃ resists CYP450-mediated oxidation, prolonging half-life .
  • Excretion : Fluorinated metabolites are often renal-cleared, requiring renal safety profiling .

Advanced: What methodologies are used to study the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Visualizes binding conformations in enzyme complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.